molecular formula C10H6ClFN2 B6593914 4-Chloro-6-(3-fluorophenyl)pyrimidine CAS No. 85979-60-8

4-Chloro-6-(3-fluorophenyl)pyrimidine

Cat. No. B6593914
CAS RN: 85979-60-8
M. Wt: 208.62 g/mol
InChI Key: HFGCFWZSUWARQE-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6ClFN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been described in various studies . For instance, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as X-ray crystallography , IR spectrophotometry, and UV spectrophotometry .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 208.619 Da and its monoisotopic mass is 208.020355 Da .

Advantages and Limitations for Lab Experiments

One advantage of 4-Chloro-6-(3-fluorophenyl)pyrimidine is its potential as a scaffold for the design of new drugs. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Chloro-6-(3-fluorophenyl)pyrimidine. One direction is the development of new drugs based on this compound as a scaffold. Another direction is the further investigation of its potential as a fluorescent probe in bioimaging. Additionally, the biochemical and physiological effects of this compound on living organisms need to be further studied to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential applications in medicinal chemistry and bioimaging. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, further research is needed to fully understand its biochemical and physiological effects on living organisms.

Scientific Research Applications

4-Chloro-6-(3-fluorophenyl)pyrimidine has been studied for its potential applications in medicinal chemistry, specifically as a scaffold for the design of new drugs. It has been shown to have inhibitory activity against certain enzymes, such as protein kinase and dihydrofolate reductase, which are involved in various diseases, including cancer and bacterial infections. This compound has also been studied for its potential use as a fluorescent probe in bioimaging.

properties

IUPAC Name

4-chloro-6-(3-fluorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGCFWZSUWARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285953
Record name 4-Chloro-6-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85979-60-8
Record name 4-Chloro-6-(3-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 0.303 g of tetrakistriphenylphosphine palladium, 1.344 g of 3-fluorophenylboronic acid, and 3.707 g of tripotassium phosphate n-hydrate, to which 36 ml of 1,2-dimethoxyethane, 9 ml of water, and 1.301 g of 4,6-dichloropyrimidine were added, followed by stirring at 80° C. under an atmosphere of a nitrogen gas for 7 hours. The reaction mixture was then left for cooling to room temperature, and water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.45 g of 4-chloro-6-(3-fluorophenyl)pyrimidine.
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
1.344 g
Type
reactant
Reaction Step One
[Compound]
Name
tripotassium phosphate n-hydrate
Quantity
3.707 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
1.301 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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